2,3-Bis(trifluoromethyl)pyridine

Process Chemistry Physical Property Profiling Synthetic Intermediate Selection

2,3-Bis(trifluoromethyl)pyridine (CAS 1644-68-4) is a fluorinated pyridine derivative bearing two trifluoromethyl groups at the 2- and 3-positions. Its measured density of 1.498 g/mL at 25°C, boiling point of 85°C at 18 mmHg, and predicted pKa of -1.87 distinguish it from positional isomers.

Molecular Formula C7H3F6N
Molecular Weight 215.1 g/mol
CAS No. 1644-68-4
Cat. No. B161401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(trifluoromethyl)pyridine
CAS1644-68-4
Molecular FormulaC7H3F6N
Molecular Weight215.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C7H3F6N/c8-6(9,10)4-2-1-3-14-5(4)7(11,12)13/h1-3H
InChIKeyRRNXYHYDSDAOFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Bis(trifluoromethyl)pyridine (CAS 1644-68-4) Procurement Technical Baseline and Positional Isomer Differentiation


2,3-Bis(trifluoromethyl)pyridine (CAS 1644-68-4) is a fluorinated pyridine derivative bearing two trifluoromethyl groups at the 2- and 3-positions. Its measured density of 1.498 g/mL at 25°C, boiling point of 85°C at 18 mmHg, and predicted pKa of -1.87 distinguish it from positional isomers . This compound serves primarily as a building block in pharmaceutical and agrochemical synthesis, with particular documented utility in fungicide precursor elaboration [1].

Why Generic Bis(trifluoromethyl)pyridine Substitution Fails: Positional Isomer Divergence in Physical Properties and Synthetic Utility


Positional isomerism in bis(trifluoromethyl)pyridines produces fundamentally different physical states, handling characteristics, and synthetic accessibility that preclude simple interchange. The 2,3-isomer is a liquid at room temperature (melting point -2°C) with density of 1.498 g/mL, whereas the 2,6-isomer is a crystalline solid (melting point 55-59°C) with density of 1.437 g/cm³ . This physical divergence directly impacts reaction medium compatibility, mixing behavior, and purification workflows. Furthermore, the ortho-arrangement of CF₃ groups in the 2,3-isomer creates a distinct electronic environment unavailable from symmetrical analogs, influencing regioselectivity in downstream derivatization [1]. Substituting the 2,3-isomer with the 2,5- or 2,6-isomer without re-optimization will alter reaction kinetics, solubility profiles, and potentially product outcomes.

2,3-Bis(trifluoromethyl)pyridine (CAS 1644-68-4) Quantitative Evidence Guide: Head-to-Head Comparisons and Performance Metrics


Liquid Handling Versus Solid Dosing: Physical State Differentiation of 2,3- vs. 2,6-Bis(trifluoromethyl)pyridine

The 2,3-isomer exists as a liquid at room temperature (melting point -2°C), whereas the 2,6-isomer is a crystalline solid (melting point 55-59°C) . This 57-61°C melting point differential fundamentally alters material handling requirements during synthesis scale-up. The 2,3-isomer's density of 1.498 g/mL at 25°C versus the 2,6-isomer's density of 1.437 g/cm³ represents a 4.3% higher mass per unit volume .

Process Chemistry Physical Property Profiling Synthetic Intermediate Selection

Boiling Point and Vapor Pressure Divergence: Process Engineering Implications for Bis(trifluoromethyl)pyridine Isomers

The 2,3-isomer exhibits a boiling point of 85°C at 18 mmHg, while the 2,6-isomer boils at 82°C under identical reduced pressure conditions [1]. Vapor pressure measurements at 25°C show the 2,3-isomer at 9.76 mmHg versus the 2,6-isomer at 37.3 mmHg, representing a 3.8-fold higher volatility for the 2,6-isomer [1].

Distillation Operations Thermal Stability Vapor Handling Systems

Fluazinam Synthesis Precursor Specificity: 2,3-Substitution Pattern as Non-Substitutable Scaffold

Derivatives of 2,3-bis(trifluoromethyl)pyridine are employed as essential building blocks in the synthesis of fluazinam, a broad-spectrum fungicide [1]. The ortho-arrangement of CF₃ groups at the 2- and 3-positions creates a specific electronic and steric environment required for subsequent functionalization to the active ingredient. Positional isomers (2,5- or 2,6-substituted) lack the correct substitution geometry for this synthetic pathway.

Agrochemical Intermediates Fungicide Synthesis Structure-Activity Relationship

Electron-Deficient Ligand Framework: Distinct Coordination Geometry from Symmetrical Bis(trifluoromethyl)pyridines

The asymmetric 2,3-bis(trifluoromethyl) substitution pattern creates a non-equivalent chelation environment when employed as a ligand framework, distinct from the symmetrical 2,6-isomer. In iridium and platinum catalyst systems for C-H activation, pyridine-based ligands containing electron-withdrawing substituents enhance catalytic activity relative to neutral pyridine analogs, with the specific substitution pattern dictating metal coordination geometry and steric accessibility at the active site [1].

Coordination Chemistry C-H Activation Catalysis Ligand Design

2,3-Bis(trifluoromethyl)pyridine (CAS 1644-68-4) Application Scenarios with Evidence-Linked Selection Criteria


Agrochemical Intermediate Sourcing for Fluazinam-Type Fungicide Development

Research programs developing fluazinam derivatives or structurally related fungicides require the specific 2,3-bis(trifluoromethyl) substitution pattern as the synthetic scaffold. Procurement of the 2,5- or 2,6-isomer will not enable the correct downstream functionalization pathway due to incompatible substitution geometry . Suppliers offering this compound typically provide purity specifications of ≥98% (GC) with production scale up to kilogram quantities suitable for research and pilot synthesis [1].

Continuous Flow Process Development Requiring Liquid-Phase Starting Materials

The liquid physical state of 2,3-bis(trifluoromethyl)pyridine at ambient temperatures (melting point -2°C) enables direct pumping and precise metering in continuous flow reactor systems without the dissolution or melting steps required for the solid 2,6-isomer (melting point 55-59°C) . The compound's lower vapor pressure (9.76 mmHg at 25°C) compared to the 2,6-isomer (37.3 mmHg at 25°C) further reduces volatile losses and emission control burden during heated operations .

Asymmetric Ligand Design in Transition Metal Catalysis

Investigations into non-symmetric ligand environments for C-H activation catalysis, particularly those building upon Shilov-type Pt and Ir systems, benefit from the asymmetric 2,3-substitution pattern that creates a non-equivalent coordination sphere distinct from symmetrical 2,6-bis(trifluoromethyl)pyridine . The electron-withdrawing CF₃ groups enhance ligand electrophilicity while the ortho-arrangement introduces steric differentiation between the two positions adjacent to the pyridine nitrogen.

Pharmacophore Elaboration Requiring ortho-CF₃ Electronic Profile

Medicinal chemistry programs seeking to incorporate an electron-deficient pyridine moiety with two adjacent strongly electron-withdrawing CF₃ groups should specifically select the 2,3-isomer. This ortho-arrangement produces a distinct electrostatic potential surface and dipole moment that differs from the 2,5- or 2,6-isomers, influencing binding interactions in target proteins. The trifluoromethyl pyridine scaffold has been successfully incorporated into multiple crop protection products commercialized since 1990 .

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